molecular formula C20H24N2O7 B11144438 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

Cat. No.: B11144438
M. Wt: 404.4 g/mol
InChI Key: IIZWEFCOOOTQDQ-XTZNXHDOSA-N
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Description

2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties . This specific compound is characterized by the presence of a chromen-3-yl moiety, which is a key structural feature contributing to its biological activity.

Preparation Methods

The synthesis of 2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting with the formation of the chromen-3-yl core. One common method is the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone, altering the compound’s biological activity.

    Reduction: The carbonyl groups can be reduced to alcohols, potentially modifying the compound’s solubility and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromen-3-yl moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 7-ethoxy-4-methylcoumarin.

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

(2R,3S)-2-[[2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H24N2O7/c1-4-10(2)18(19(26)27)22-17(25)9-21-16(24)8-14-11(3)13-6-5-12(23)7-15(13)29-20(14)28/h5-7,10,18,23H,4,8-9H2,1-3H3,(H,21,24)(H,22,25)(H,26,27)/t10-,18+/m0/s1

InChI Key

IIZWEFCOOOTQDQ-XTZNXHDOSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Origin of Product

United States

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